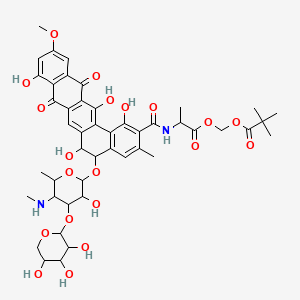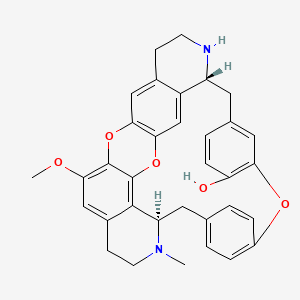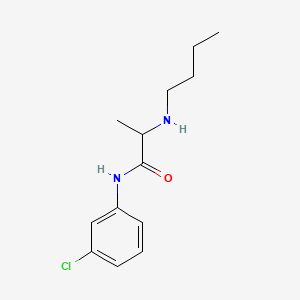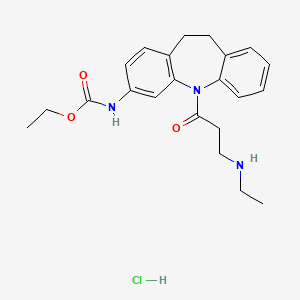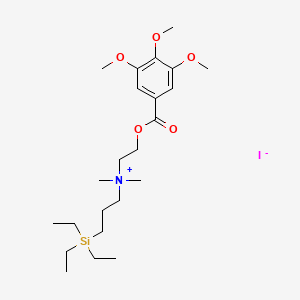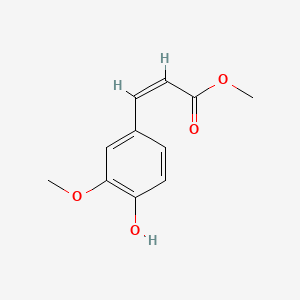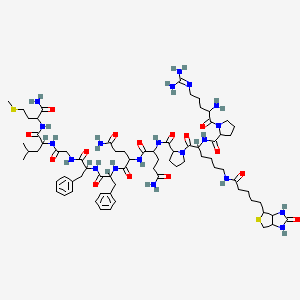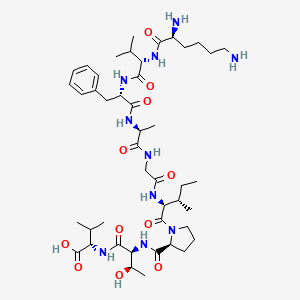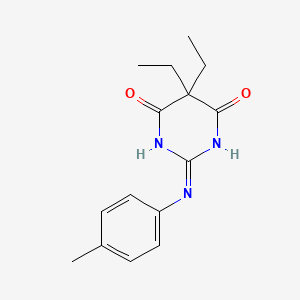
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((4-methylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various fields such as medicine, chemistry, and pharmacology. This compound is known for its hypnotic and sedative properties, making it a subject of interest in the development of therapeutic agents .
Méthodes De Préparation
The synthesis of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid typically involves the reaction of barbituric acid derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 5,5-diethylbarbituric acid with 4-methylphenylamine in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Applications De Recherche Scientifique
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturates and their derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its sedative and hypnotic properties.
Industry: The compound is used in the synthesis of other pharmacologically active compounds and as a reference material in analytical studies
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction modulates chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Comparaison Avec Des Composés Similaires
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic agent.
Butalbital: Commonly used in combination with other medications for the treatment of headaches.
Thiopental: Used as an anesthetic agent in surgical procedures.
The uniqueness of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Propriétés
Numéro CAS |
87215-97-2 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
5,5-diethyl-2-(4-methylphenyl)imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H19N3O2/c1-4-15(5-2)12(19)17-14(18-13(15)20)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
DOXSWIDHSAODQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=NC2=CC=C(C=C2)C)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


